(2E)-3-(3-fluoropyridin-4-yl)prop-2-enoic acid
CAS No.: 1567668-00-1
Cat. No.: VC3022077
Molecular Formula: C8H6FNO2
Molecular Weight: 167.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1567668-00-1 |
|---|---|
| Molecular Formula | C8H6FNO2 |
| Molecular Weight | 167.14 g/mol |
| IUPAC Name | (E)-3-(3-fluoropyridin-4-yl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C8H6FNO2/c9-7-5-10-4-3-6(7)1-2-8(11)12/h1-5H,(H,11,12)/b2-1+ |
| Standard InChI Key | CVHRBHXXXSAHAO-OWOJBTEDSA-N |
| Isomeric SMILES | C1=CN=CC(=C1/C=C/C(=O)O)F |
| SMILES | C1=CN=CC(=C1C=CC(=O)O)F |
| Canonical SMILES | C1=CN=CC(=C1C=CC(=O)O)F |
Introduction
(2E)-3-(3-fluoropyridin-4-yl)prop-2-enoic acid is a chemical compound with a molecular formula of C8H6FNO2 and a CAS number of 1567668-00-1 . This compound features a pyridine ring substituted with a fluorine atom at the 3-position and an acrylic acid moiety. The presence of both the pyridine and the unsaturated carboxylic acid functionalities makes it a promising candidate for medicinal chemistry applications.
Synthesis Methods
The synthesis of (2E)-3-(3-fluoropyridin-4-yl)prop-2-enoic acid typically involves multi-step reactions that aim to maintain high purity and yield. While specific synthetic routes may vary, they generally involve the formation of the pyridine ring and the introduction of the acrylic acid moiety. Techniques such as the Knoevenagel condensation reaction are commonly used in similar compounds to form unsaturated carboxylic acids .
Biological Activity
Research suggests that (2E)-3-(3-fluoropyridin-4-yl)prop-2-enoic acid may exhibit biological activities relevant to pharmaceutical development. The fluorine atom in the pyridine ring can enhance lipophilicity and bioavailability, potentially leading to improved pharmacokinetic properties. Preliminary studies indicate potential applications in targeting specific biological pathways, although detailed studies are required to elucidate its mechanisms of action.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (2E)-3-(3-fluoropyridin-4-yl)prop-2-enoic acid | C8H6FNO2 | Fluorine at 3-position, unsaturated carboxylic acid |
| 4-Pyridineacrylic Acid | C8H7NO2 | Lacks fluorine substitution |
| (2E)-3-(5-fluoropyridin-2-yl)prop-2-enoic Acid | C8H6FNO2 | Different position of fluorine |
| (2E)-3-(pyridin-4-yl)but-2-enoic acid | C9H9NO2 | Different alkyl chain length |
The presence of both a fluorine atom and an unsaturated carboxylic acid group distinguishes (2E)-3-(3-fluoropyridin-4-yl)prop-2-enoic acid from similar compounds, potentially enhancing its biological activity and selectivity for certain targets .
Research Findings and Future Directions
Interaction studies involving (2E)-3-(3-fluoropyridin-4-yl)prop-2-enoic acid focus on its binding affinity to biological targets. Techniques such as biochemical assays and molecular modeling are crucial for understanding the therapeutic potential and safety profile of this compound. Further research is needed to explore its potential applications in medicinal chemistry and to elucidate its mechanisms of action fully.
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